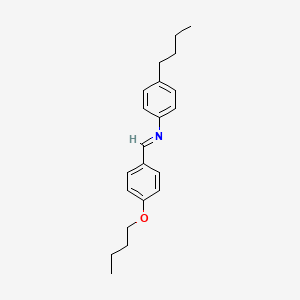

p-Butoxybenzylidene p-butylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-butylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-3-5-7-18-8-12-20(13-9-18)22-17-19-10-14-21(15-11-19)23-16-6-4-2/h8-15,17H,3-7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGDRAPRLSSSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-09-7 | |

| Record name | p-Butoxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of p-Butoxybenzylidene p-Butylaniline (BBB): A Nematic Liquid Crystal

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis and characterization of p-Butoxybenzylidene p-butylaniline (BBB), a classic thermotropic liquid crystal. Esteemed for its accessible nematic phase at near-ambient temperatures, BBB serves as an excellent model compound for both academic research and industrial applications. This document details the underlying chemical principles, a robust and validated synthesis protocol, and a multi-technique approach to structural and mesomorphic characterization. It is intended for researchers, chemists, and materials scientists engaged in the fields of liquid crystal research, materials science, and drug development, offering both theoretical grounding and practical, field-proven methodologies.

Synthesis of p-Butoxybenzylidene p-Butylaniline (BBB)

The synthesis of BBB is a prime example of Schiff base formation, a cornerstone reaction in organic chemistry. Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-), formed by the condensation of a primary amine with an aldehyde or ketone.[1][2][3]

Underlying Chemistry: The Schiff Base Condensation

The formation of BBB proceeds via the nucleophilic addition of p-butylaniline to p-butoxybenzaldehyde, followed by the elimination of a water molecule to form the stable imine product.[1][4] The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[1][2]

The overall reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.[1] This is efficiently achieved by performing the reaction in a solvent like absolute ethanol, where the reactants are soluble, but the product has limited solubility, especially upon cooling, facilitating its isolation.

Experimental Protocol: Synthesis of BBB

This protocol outlines a reliable method for synthesizing BBB, adapted from established procedures.[2][5]

Materials & Reagents:

-

p-Butoxybenzaldehyde (1.0 eq.)

-

p-Butylaniline (1.0 eq.)

-

Absolute Ethanol (Reagent Grade)

-

Glacial Acetic Acid (Catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 0.10 moles of p-butoxybenzaldehyde in approximately 100 mL of absolute ethanol with gentle warming and stirring.

-

Amine Addition: To this solution, add an equimolar amount (0.10 moles) of p-butylaniline.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux for 2-3 hours. The solution may turn yellow or orange.

-

Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. The BBB product will begin to crystallize out of the solution. For maximum yield, cool the flask further in an ice bath for 30-45 minutes.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product in a vacuum oven at a low temperature (~40 °C) or air-dry until a constant weight is achieved. The product should be a pale yellow or off-white crystalline solid.

dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Node Definitions Reactants [label="Reactants\n- p-Butoxybenzaldehyde\n- p-Butylaniline", fillcolor="#F1F3F4"]; Solvent [label="Solvent System\n- Absolute Ethanol\n- Acetic Acid (cat.)", fillcolor="#F1F3F4"]; Reaction [label="Reaction Step\nReflux @ ~80°C\n(2-3 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup & Isolation\n- Cooling & Crystallization\n- Vacuum Filtration", fillcolor="#FBBC05"]; Purification [label="Purification\nRecrystallization\n(from Ethanol/Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product\nPure BBB Crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } enddot Caption: Workflow for the synthesis of p-Butoxybenzylidene p-butylaniline (BBB).

Purification and Yield Optimization

While the initial product is often of high purity, recrystallization is recommended to obtain material suitable for precise physical measurements. A mixed solvent system, such as ethanol and hexane, is effective. Dissolve the crude product in a minimum amount of hot ethanol and add hexane dropwise until turbidity persists. Upon slow cooling, well-defined, high-purity crystals of BBB will form. A typical yield for this synthesis, after purification, is in the range of 80-90%.

Physicochemical and Spectroscopic Characterization

Once synthesized and purified, the identity and purity of BBB must be confirmed through a suite of analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool to confirm the formation of the Schiff base. The key diagnostic evidence is the appearance of a strong absorption band corresponding to the imine (C=N) stretch and the simultaneous disappearance of the C=O stretch from the aldehyde and the N-H bends from the primary amine.[6]

Expected FTIR Absorptions for BBB:

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~3050-3030 | Aromatic C-H stretch | Confirms presence of benzene rings |

| ~2955, 2928, 2870 | Aliphatic C-H stretch | Confirms presence of butyl & butoxy chains |

| ~1625 | Imine C=N stretch | Confirms Schiff base formation [7] |

| ~1600, 1575, 1500 | Aromatic C=C stretch | Characteristic of the phenyl rings |

| ~1250 | Aryl-O-C stretch (Ether) | Confirms presence of the butoxy group |

| Disappearance | ~1700 (C=O), ~3400 (N-H) | Confirms complete reaction of starting materials |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule.

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.35 | Singlet (s) | 1H | Azomethine proton (-CH=N-) |

| ~7.80 | Doublet (d) | 2H | Aromatic protons (ortho to -CH=N) |

| ~7.20 | Doublet (d) | 2H | Aromatic protons (ortho to N) |

| ~6.95 | Doublet (d) | 2H | Aromatic protons (ortho to -O) |

| ~4.00 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~2.60 | Triplet (t) | 2H | Ar-CH₂ -CH₂-CH₂-CH₃ |

| ~1.80 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.60 | Sextet | 2H | Ar-CH₂-CH₂ -CH₂-CH₃ |

| ~1.50 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~1.35 | Sextet | 2H | Ar-CH₂-CH₂-CH₂ -CH₃ |

| ~0.95 | Triplet (t) | 6H | Terminal -CH₃ groups |

The singlet around 8.35 ppm is the most diagnostic peak, confirming the formation of the imine proton.

Thermal and Mesomorphic Characterization

The defining feature of BBB is its liquid crystalline behavior. Thermal analysis and microscopy are essential to characterize its mesophases. While the exact transition temperatures can vary slightly with purity, BBB typically exhibits a nematic phase. A closely related compound, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), is well-studied and shows a crystal-to-nematic transition around 295 K and a nematic-to-isotropic transition at 317 K.[8] BBB is expected to have a similar, though not identical, thermal profile.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpies of phase transitions.[9][10] A typical DSC thermogram for BBB, upon heating, will show two distinct endothermic peaks:

-

Melting Transition (Crystal → Nematic): A sharp peak corresponding to the transition from the solid crystalline state to the nematic liquid crystal phase.

-

Clearing Point (Nematic → Isotropic): A smaller, broader peak representing the transition from the ordered nematic phase to the disordered isotropic liquid state.

Typical DSC Data for a BBB-like Compound (MBBA): [8]

| Transition | Temperature (K) | Enthalpy (ΔH) |

|---|---|---|

| Crystal → Nematic (T_CN) | ~295 K | Varies |

| Nematic → Isotropic (T_NI) | ~317 K | Varies |

Polarized Optical Microscopy (POM)

POM is used to visually identify the type of liquid crystal phase.[11] When a thin film of BBB is heated into its nematic phase and observed between crossed polarizers, it will exhibit a characteristic texture. The most common texture for a nematic phase is the Schlieren texture , which is characterized by dark brushes or "threads" that emanate from point defects.[12][13][14][15] Observing this texture provides unequivocal confirmation of the nematic phase.

dot graph CharacterizationLogic { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Node Definitions Product [label="Synthesized BBB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structural [label="Structural Verification", shape=ellipse, fillcolor="#F1F3F4"]; Mesomorphic [label="Mesomorphic Analysis", shape=ellipse, fillcolor="#F1F3F4"]; FTIR [label="FTIR Spectroscopy\n(Confirms C=N bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H & ¹³C)\n(Definitive Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="DSC\n(Phase Transition Temps)", fillcolor="#34A853", fontcolor="#FFFFFF"]; POM [label="Polarized Optical Microscopy\n(Identifies Nematic Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirmation [label="Confirmed Pure BBB\nwith Nematic Phase", fillcolor="#FBBC05"];

// Edges Product -> Structural; Product -> Mesomorphic; Structural -> FTIR; Structural -> NMR; Mesomorphic -> DSC; Mesomorphic -> POM; FTIR -> Confirmation; NMR -> Confirmation; DSC -> Confirmation; POM -> Confirmation; } enddot Caption: A logical workflow for the comprehensive characterization of BBB.

Conclusion

The synthesis of p-Butoxybenzylidene p-butylaniline is a straightforward yet elegant demonstration of Schiff base chemistry, yielding a material with significant importance in the study of liquid crystals. Its characterization requires a synergistic application of spectroscopic and thermal analysis techniques. FTIR and NMR confirm the molecular structure, while DSC and POM elucidate its defining thermotropic behavior, specifically the presence and temperature range of its nematic phase. The protocols and data presented in this guide provide a robust framework for the successful synthesis, purification, and comprehensive validation of this canonical liquid crystal.

References

-

ResearchGate. (n.d.). Polarized optical microscopy (POM) images of Schlieren texture of... Retrieved from ResearchGate. [Link]

-

Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Kent State University. [Link]

-

Pandey, S., et al. (2016). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. [Link]

-

ResearchGate. (n.d.). Polarized optical microscope textures: (a) Nematic schlieren texture of NT3F.1 between untreated glass slides (T=156 °C). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). (a) Polarizing microscopy texture of a schlieren structure in a nematic... Retrieved from ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Examination of 4-butoxybenzylidene-4'-butylaniline (BBBA) Liquid Crystal in Wide Temperature Range: Optical, Dielectric, Calorimetric and Infrared Spectroscopic Analysis. Retrieved from Semantic Scholar. [Link]

-

Ha, S. T., et al. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Chinese Chemical Letters, 22(3), 260-263. [Link]

-

MDPI. (2018). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Retrieved from MDPI. [Link]

-

D'Acquarica, I., et al. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289. [Link]

-

Costantino, F., et al. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Chemical Education, 99(1), 13-24. [Link]

-

Wikipedia. (n.d.). MBBA. Retrieved from Wikipedia. [Link]

-

JETIR. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from JETIR. [Link]

-

Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Retrieved from Der Pharma Chemica. [Link]

-

Der Pharma Chemica. (2016). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Retrieved from Der Pharma Chemica. [Link]

- Google Patents. (2012). CN102816074A - Synthesis method of p-n-butylaniline.

-

MDPI. (2020). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. Retrieved from MDPI. [Link]

-

ResearchGate. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2017). Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline. Retrieved from ResearchGate. [Link]

Sources

- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. webs.ucm.es [webs.ucm.es]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Introduction to p-Butoxybenzylidene p-butylaniline (BBBA)

An In-depth Technical Guide to the Physical Properties of p-Butoxybenzylidene p-butylaniline (BBBA)

This guide provides a comprehensive technical overview of the core physical properties of p-Butoxybenzylidene p-butylaniline (BBBA), a significant smectogenic liquid crystal. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven methodologies for its characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

p-Butoxybenzylidene p-butylaniline, commonly abbreviated as BBBA or designated as 4O.4, is a thermotropic liquid crystal belonging to the nO.m (alkyloxy benzylidine alkylanilines) homologous series.[1] Its molecular structure, consisting of a central Schiff base linkage connecting two benzene rings with flexible butyl and butoxy end chains, imparts the rod-like molecular geometry essential for the formation of mesophases.

| Identifier | Value |

| IUPAC Name | N-(4-butoxybenzylidene)-4-butylaniline |

| Synonyms | BBBA, 4O.4 |

| CAS Number | 29743-09-7[2] |

| Molecular Formula | C₂₁H₂₇NO[2] |

| Molecular Weight | 309.45 g/mol [2] |

BBBA is distinguished by its rich polymorphism, exhibiting multiple smectic and nematic phases, making it an excellent model system for studying phase transitions and the influence of external stimuli, such as dopants and electric fields, on liquid crystalline behavior.[1][3] As a homologue of the widely studied nematic liquid crystals MBBA and EBBA, its properties provide valuable insights into the structure-property relationships within this class of materials.[1]

Mesomorphic Behavior and Phase Transitions

The defining characteristic of BBBA is its complex sequence of phase transitions upon heating and cooling. Unlike simpler nematic liquid crystals, BBBA exhibits highly ordered smectic phases in addition to nematic phases before transitioning to an isotropic liquid. This smectogenic nature implies strong lateral intermolecular attractions, leading to layered structures in the smectic phases.

The established phase sequence for BBBA is as follows:

Solid (Cr) ↔ Smectic G (SG) ↔ Smectic B (SB) ↔ Smectic A (SA) ↔ Nematic (N) ↔ Isotropic (I)

A notable feature is the existence of two distinct nematic phases, denoted NI and NII.[1] The transition between these is attributed to the formation and disruption of short-ranged cybotactic groups, which are clusters with smectic-like ordering that exist within the nematic phase.[1]

Quantitative Phase Transition Data

The transition temperatures and associated enthalpy changes are critical parameters for defining the operational range and thermodynamic stability of each mesophase. These are typically determined with high precision using Differential Scanning Calorimetry (DSC).

| Phase Transition | Temperature (°C) | Temperature (K) | Enthalpy (ΔH) | Notes |

| Nematic ↔ Isotropic (TNI) | ~77.9 | ~351 | Varies with purity | The "clearing point" of the liquid crystal. Data derived from studies on doped BBBA suggest the pure TNI is around this value.[1][3] |

| Smectic A ↔ Nematic | ~63.1 | ~336.2 | - | |

| Smectic B ↔ Smectic A | ~49.5 | ~322.6 | - | |

| Crystal ↔ Smectic B | ~32.8 | ~305.9 | - | Melting point. |

Note: Absolute values can vary slightly based on sample purity and experimental conditions (e.g., heating/cooling rate). Data is compiled from literature values.[1]

The following diagram illustrates the logical flow of characterizing these phase transitions.

Caption: Workflow for characterizing BBBA phase transitions.

Experimental Characterization Protocols

To ensure scientific integrity, the methods used to characterize BBBA must be robust and self-validating. Here, we detail the core experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for quantitatively determining phase transition temperatures and enthalpies.

Causality: The choice of DSC is based on its ability to detect the minute changes in heat flow that occur as a material undergoes a first-order (e.g., solid-smectic) or weakly first-order (e.g., nematic-isotropic) phase transition. The energy absorbed or released corresponds to the enthalpy of the transition, a fundamental thermodynamic property.[4][5]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity BBBA into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., Indium, Tin) across the temperature range of interest.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the lowest expected transition (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 5-10 K/min) to a temperature well into the isotropic phase (e.g., 90°C). This constitutes the first heating scan.

-

Hold isothermally for 2-5 minutes to ensure thermal history is erased.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Perform a second heating scan under the same conditions to obtain data on a sample with a consistent thermal history.

-

-

Data Analysis:

-

Identify peaks in the heat flow vs. temperature curve (thermogram). The peak maximum or onset temperature is taken as the transition temperature.

-

Integrate the area under each peak to calculate the enthalpy of transition (ΔH).

-

Polarized Optical Microscopy (POM)

POM is essential for the qualitative identification of liquid crystal phases by observing their unique optical textures.

Causality: Liquid crystal phases are birefringent, meaning their refractive index depends on the polarization of light relative to the molecular orientation (the director). When viewed between crossed polarizers, this birefringence produces interference colors and characteristic textures that act as fingerprints for each specific mesophase (e.g., Schlieren textures for nematic, fan-shaped textures for smectic A).[6]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of BBBA on a clean microscope slide. Cover with a coverslip to create a thin film.

-

Instrumentation: Use a polarizing microscope equipped with a hot stage for precise temperature control and a camera for image capture.

-

Observation:

-

Place the slide on the hot stage and heat it into the isotropic phase (~90°C). The view between crossed polarizers will be completely dark (extinction), confirming the optically isotropic state.

-

Slowly cool the sample (e.g., 1-2 K/min).

-

At the nematic-isotropic transition (TNI), birefringent droplets will nucleate and grow. Observe the characteristic threaded or Schlieren texture of the nematic phase.

-

Continue cooling to observe the transitions to the smectic A (often focal-conic or fan-shaped textures) and smectic B phases. Phase identification is confirmed by comparing observed textures to established standards.

-

Electrical Properties

The electrical properties of BBBA, particularly its dielectric permittivity and conductivity, are critical for potential applications in electro-optical devices.[7][8] These properties are anisotropic in the liquid crystalline state.

Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity measured parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε determine how the material will align in an electric field.

Electrical Conductivity (σ): The conductivity arises from ionic impurities within the material.[7] It is also anisotropic and can influence the performance and lifetime of liquid crystal devices. Studies on the related compound MBBA show that conductivity increases with temperature due to decreased viscosity.[9] Doping BBBA with conductive materials like carbon nanotubes can dramatically increase its electrical conductivity through percolation mechanisms.[3][10]

Protocol: Dielectric Spectroscopy

This technique measures the dielectric properties as a function of frequency, temperature, and molecular orientation.

Caption: Experimental workflow for dielectric spectroscopy of BBBA.

Step-by-Step Protocol:

-

Cell Fabrication: Construct a liquid crystal cell using two parallel glass plates coated with a transparent conductor (e.g., Indium Tin Oxide, ITO). The spacing is controlled by spacers (e.g., 5-20 µm). An alignment layer (e.g., rubbed polyimide) is applied to the inner surfaces to promote a specific director orientation (planar or homeotropic).

-

Cell Filling: Fill the cell with BBBA via capillary action at a temperature within its isotropic phase.

-

Measurement:

-

Place the filled cell in a temperature-controlled holder (hot stage).

-

Connect the ITO electrodes to an impedance analyzer.

-

At a series of stabilized temperatures across the phase transitions, apply a small AC voltage and sweep the frequency (e.g., 1 Hz to 1 MHz).

-

The analyzer measures capacitance (C) and conductance (G).

-

-

Data Analysis:

-

Calculate the dielectric permittivity (ε') and conductivity (σ) from the measured C and G, knowing the cell's geometry (area and thickness).

-

By using cells with different alignment layers, both ε|| and ε⊥ can be determined, allowing for the calculation of dielectric anisotropy (Δε = ε|| - ε⊥).

-

Conclusion

p-Butoxybenzylidene p-butylaniline (BBBA) is a liquid crystal characterized by a rich and complex polymorphism, featuring multiple smectic and nematic phases. Its physical properties are primarily defined by this sequence of phase transitions, which can be precisely characterized using standard thermal analysis and microscopy techniques. The material's anisotropic electrical properties, measurable via dielectric spectroscopy, are sensitive to temperature, frequency, and molecular ordering. The detailed protocols and causal explanations provided in this guide offer a robust framework for researchers to accurately investigate and utilize BBBA in advanced materials research.

References

-

Lebovka, N.I., Lisetski, L.N., Goncharuk, A.I., Minenko, S.S., Ponevchinsky, V.V., & Soskin, M.S. (2012). Phase transitions in smectogenic liquid crystal 4-butoxybenzylidene-4′-butylaniline (BBBA) doped by multiwalled carbon nanotubes. Liquid Crystals, 39(4), 463-471. [Link]

-

Lebovka, N.I., et al. (2012). Phase transitions in smectogenic liquid crystal 4-butoxybenzylidene-4′-butylaniline (BBBA) doped by multiwalled carbon nanotubes. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33363, (p-Methoxybenzylidene)-p-butylaniline. PubChem. [Link]

-

Lebovka, N.I., et al. (2012). Phase transitions in smectogenic liquid crystal 4-butoxybenzylidene-4'-butylaniline (BBBA) doped by multiwalled carbon nanotubes. ResearchGate. [Link]

-

NIST. (2021). p-Butoxybenzylidene p-butylaniline. NIST Chemistry WebBook. [Link]

-

Cheméo. (2023). Chemical Properties of p-Butoxybenzylidene p-propylaniline. Cheméo. [Link]

-

Drozd-Rzoska, A., et al. (2022). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. [Link]

-

DoITPoMS. Observing phase transitions. University of Cambridge. [Link]

-

Shinoda, T., Mada, H., & Kobayashi, S. (1978). Electronic Spectra of N-(P-Methoxybenzylidene)-P-N-Butylaniline (MBBA). Molecular Crystals and Liquid Crystals. [Link]

-

NIST. N-(2-Hydroxy-4-methoxybenzylidene)-p-butylaniline. NIST Chemistry WebBook. [Link]

-

Hasan, M. M., & Al-Zangana, S. Z. (2023). Dielectric and conductivity properties of liquid crystal MBBA doped with single-walled carbon nanotubes. UNEC Journal of Engineering and Applied Sciences. [Link]

-

Hasan, M. M., & Al-Zangana, S. Z. (2023). Dielectric and conductivity properties of liquid crystal MBBA doped with single-walled carbon nanotubes. ResearchGate. [Link]

-

Miller, R. I. (1974). Thermodynamic properties derived from the free volume model of liquids. NASA Technical Reports Server. [Link]

-

Garbovskiy, Y. (2022). Steady-State and Transient Electrical Properties of Liquid Crystal Cells. MDPI. [Link]

-

Al-Dhahebi, A. M., et al. (2017). Electrical Properties of Liquid Crystalline Compounds Doped with Ferric Oxide Nanoparticles Fe3O4. Research India Publications. [Link]

-

Open Education. (n.d.). 2.2 Thermodynamic properties. British Columbia/Yukon Open Authoring Platform. [Link]

-

Webb, D., & Garbovskiy, Y. (2021). Electrical Properties of Liquid Crystal Cells. APS. [Link]

-

Alooba. (n.d.). Everything You Need to Know When Assessing Thermodynamic Properties Skills. Alooba. [Link]

-

NIST. (n.d.). Thermophysical Properties. NIST Materials Data Repository. [Link]

-

Cheung, H., et al. (2023). Thermodynamic Properties as a Function of Temperature of AlMoNbV, NbTaTiV, NbTaTiZr, AlNbTaTiV, HfNbTaTiZr, and MoNbTaVW Refractory High-Entropy Alloys from First-Principles Calculations. MDPI. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. p-Butoxybenzylidene p-butylaniline [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2.2 Thermodynamic properties – Introduction to Engineering Thermodynamics [pressbooks.bccampus.ca]

- 5. materialsdata.nist.gov [materialsdata.nist.gov]

- 6. Observing phase transitions [doitpoms.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Electrical Properties of Liquid Crystal Cells - Fall 2021 Meeting of the APS New England Section [archive.aps.org]

- 9. unec-jeas.com [unec-jeas.com]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Mesomorphic Behavior of p-Butoxybenzylidene p-butylaniline (BBBA)

This guide provides a comprehensive technical examination of the synthesis, characterization, and mesomorphic properties of the Schiff base liquid crystal, p-Butoxybenzylidene p-butylaniline (BBBA). Designed for researchers and professionals in materials science and drug development, this document synthesizes theoretical principles with practical, field-proven experimental protocols.

Introduction: The Significance of Schiff Base Liquid Crystals

p-Butoxybenzylidene p-butylaniline (BBBA) belongs to the n-alkoxybenzylidene-n-alkylaniline class of compounds, which are foundational in the study of liquid crystals. These materials, characterized by the azomethine (-CH=N-) linkage, form a rigid molecular core, while the terminal alkoxy and alkyl chains provide flexibility. This combination of a rigid core and flexible tails is a classic molecular architecture for inducing mesomorphic behavior—states of matter intermediate between a crystalline solid and an isotropic liquid.

The study of compounds like BBBA is crucial for understanding fundamental structure-property relationships. The length and nature of the terminal chains profoundly influence the type of liquid crystal phases (mesophases) observed and the temperatures at which these transitions occur. While BBBA itself is a subject of scientific interest, its close analog, N-(p-Methoxybenzylidene)-p-butylaniline (MBBA), is one of the most extensively studied liquid crystals and serves as a vital reference for the behavior of this chemical family.[1][2] This guide will detail the expected behavior of BBBA, referencing the well-documented properties of MBBA to illustrate key concepts and experimental outcomes.

Molecular Structure of p-Butoxybenzylidene p-butylaniline (BBBA)

-

Formula: C₂₁H₂₇NO

-

Structure: A central rigid core composed of two benzene rings linked by a Schiff base (azomethine) group, with a butoxy group (-OC₄H₉) at one end and a butyl group (-C₄H₉) at the other.

Synthesis and Purification of BBBA

The synthesis of BBBA is achieved through a straightforward condensation reaction, a hallmark of Schiff base chemistry.[3] This process involves the reaction of an aldehyde with a primary amine to form the characteristic imine bond.

Experimental Protocol: Synthesis of BBBA

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of p-butylaniline and p-butoxybenzaldehyde in absolute ethanol. A typical molar ratio is 1:1.

-

Catalysis: Add a few drops of a weak acid catalyst, such as glacial acetic acid, to the mixture. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The elevated temperature drives the reaction and the removal of a water molecule.

-

Crystallization: After reflux, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization of the product.[4]

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Purification (Recrystallization): The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or hexane, until a constant melting point is achieved.

-

Drying and Verification: Dry the purified crystals under vacuum. The purity can be confirmed using techniques like FT-IR (to verify the presence of the C=N imine bond and absence of C=O and N-H stretches from the starting materials) and ¹H-NMR spectroscopy.

Diagram: Synthesis Workflow for BBBA

Caption: Step-by-step workflow for the synthesis of BBBA.

Core Experimental Characterization Techniques

To fully elucidate the mesomorphic behavior of a liquid crystal, a combination of thermal analysis, optical microscopy, and structural analysis is required. Each technique provides complementary information, building a complete picture of the material's phase transitions.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[5] It is the primary method for precisely determining the temperatures of phase transitions and quantifying the associated enthalpy changes (ΔH).

-

Principle: As a material undergoes a phase transition (e.g., solid to nematic, nematic to isotropic), it absorbs or releases heat. This is detected as an endothermic (heat absorption) or exothermic (heat release) peak on a DSC thermogram.[6] The peak temperature indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified BBBA into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program:

-

Initial Heating: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase) to erase any previous thermal history.

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., -10 °C/min) to observe the exothermic transitions from the isotropic liquid down to the crystalline solid.

-

Second Heating: Heat the sample again at the same rate as the initial heating scan. Data from the second heating run is typically used for analysis to ensure a consistent thermal history.[3]

-

-

Data Analysis: Identify the peak temperatures and integrate the peak areas on the thermogram from the second heating scan to determine the transition temperatures and enthalpies (ΔH).

Polarized Optical Microscopy (POM)

POM is an indispensable technique for the qualitative identification of liquid crystal phases.[7] Because liquid crystals are optically anisotropic (birefringent), they produce characteristic textures when viewed between crossed polarizers.[8]

-

Principle: An isotropic liquid appears black under crossed polarizers because it does not alter the polarization of light. In contrast, the ordered molecular arrangement in a liquid crystal phase rotates the plane of polarized light, allowing some light to pass through the second polarizer (the analyzer), resulting in a bright, often colorful, and textured image.[7] Different mesophases (e.g., nematic, smectic) have unique defect structures that give rise to distinct and identifiable optical textures.

-

Sample Preparation: Place a small amount of BBBA on a clean glass microscope slide. Cover it with a coverslip and place it on a programmable hot stage.

-

Heating to Isotropic: Heat the sample until it melts into the isotropic liquid phase. This is identified by the disappearance of all birefringence (the field of view becomes dark).

-

Observation on Cooling: Slowly cool the sample from the isotropic phase. As the material transitions into a mesophase, characteristic textures will appear.

-

Nematic Phase: The transition from the isotropic liquid to the nematic phase is often marked by the appearance of small, bright droplets that coalesce. The typical texture is either a Schlieren texture, characterized by dark brushes originating from point defects, or a threaded texture.[9]

-

Smectic Phases: Upon further cooling, a transition to a smectic phase may occur. A common texture for the Smectic A phase is the focal conic fan texture.[10]

-

-

Image Capture: Record images of the textures observed at different temperatures during the cooling and heating cycles to identify the mesophases and their transition temperatures.

X-Ray Diffraction (XRD)

XRD is a structural analysis technique used to determine the arrangement of molecules within the different mesophases. It provides definitive information about the degree and type of positional order.

-

Principle: An X-ray beam is directed at the liquid crystal sample. The ordered arrangements of molecules cause the X-rays to diffract at specific angles.

-

In a nematic phase , which has only orientational order, the XRD pattern shows a diffuse halo at wide angles, indicating the average distance between molecules.

-

In a smectic phase , which has layered ordering, a sharp diffraction peak appears at a small angle, corresponding to the smectic layer spacing (d). This provides direct evidence of the one-dimensional positional order characteristic of smectic phases.

-

Diagram: Integrated Experimental Workflow

Caption: Integrated workflow for characterizing the mesomorphic behavior of BBBA.

Mesomorphic Behavior and Phase Transitions

The sequence of phase transitions and the temperature range of each mesophase are the defining characteristics of a liquid crystal. For the n-alkoxybenzylidene-n-alkylaniline series, a rich variety of mesophases is observed, including nematic and multiple smectic types.

Due to the extensive characterization of its close analog, N-(p-Methoxybenzylidene)-p-butylaniline (MBBA), its well-established thermal data provides an excellent model for the expected behavior of BBBA. MBBA is known to exhibit a nematic phase at room temperature.[2] The transition from a crystalline solid to the nematic phase occurs around 21-22 °C, and the transition from the nematic phase to the isotropic liquid (the clearing point) occurs around 45-48 °C.[1][6]

The replacement of the methoxy group in MBBA with a butoxy group in BBBA is expected to influence these transition temperatures, typically by increasing the overall stability of the mesophases due to increased molecular length and polarizability.

Expected Phase Transitions for BBBA

The following table outlines the expected phase transitions for BBBA upon heating, based on the known behavior of its chemical class. The precise temperatures would be determined experimentally via DSC and POM.

| Transition | Phase Change | Expected Thermal Signature (DSC) | Expected Optical Signature (POM) |

| T₁ | Crystal → Nematic | Endothermic Peak | Solid melts into a birefringent fluid with a threaded or Schlieren texture. |

| T₂ (Clearing Point) | Nematic → Isotropic | Endothermic Peak | Birefringent texture disappears, resulting in a dark, isotropic field of view. |

Note: Some members of this homologous series also exhibit smectic phases at temperatures below the nematic phase. This would be identified by an additional transition peak in the DSC scan and the appearance of a different optical texture (e.g., focal conic fans) upon cooling from the nematic phase.

Diagram: Phase Transition Sequence on Heating

Caption: Expected thermotropic phase sequence for BBBA upon heating.

Conclusion

p-Butoxybenzylidene p-butylaniline (BBBA) serves as an exemplary model for investigating the principles of thermotropic liquid crystals. Its straightforward synthesis and rich, yet predictable, mesomorphic behavior make it an ideal subject for both fundamental research and educational purposes. A comprehensive characterization, employing the integrated workflow of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-Ray Diffraction, is essential to fully map its thermal properties and phase structures. The insights gained from studying BBBA and its analogs contribute to the broader understanding of molecular self-assembly and the rational design of new materials with tailored liquid crystalline properties for advanced applications.

References

-

Ha, S.-T., et al. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Available at: [Link]

-

Gashin, L. M., et al. (n.d.). Various crystalline phases of N-(2-hydroxy-4-methoxybenzylidene)-4′-n-butylaniline (OHMBBA) identified by a simultaneous measurement of DSC-XRD and DSC-Raman spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Available at: [Link]

-

ResearchGate. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Available at: [Link]

-

PubChem. (n.d.). (p-Methoxybenzylidene)-p-butylaniline. Available at: [Link]

-

ResearchGate. (n.d.). Optical polarizing microscope textures of final liquid crystalline compounds 1-8. Available at: [Link]

-

NIST. (n.d.). N-(2-Hydroxy-4-methoxybenzylidene)-p-butylaniline. Available at: [Link]

-

ResearchGate. (n.d.). The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA). Available at: [Link]

-

Semantic Scholar. (n.d.). Textures of liquid crystals. Available at: [Link]

-

Reddit. (2021). Liquid crystals under a polarizing optical microscope. Available at: [Link]

-

Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Available at: [Link]

-

MDPI. (n.d.). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Available at: [Link]

-

MDPI. (n.d.). Microbeam X-Ray Investigation of the Structural Transition from Circularly Banded to Ringless Dendritic Assemblies in Poly(Butylene Adipate) Through Dilution with Poly(Ethylene Oxide). Available at: [Link]

-

Rananavare, S. B., & Pisipati, V. G. K. M. (2017). An overview of liquid crystals based on Schiff base compounds. Available at: [Link]

Sources

- 1. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. webs.ucm.es [webs.ucm.es]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Introduction: The Enduring Relevance of Schiff Base Mesogens

An In-depth Technical Guide to the Liquid Crystal Phases of Alkoxybenzylidene Alkylanilines

Schiff bases, characterized by their azomethine (-CH=N-) linking group, represent one of the most extensively studied families of thermotropic liquid crystals.[1][2] Their straightforward synthesis, coupled with the inherent linearity and rigidity conferred by the imine bridge, provides a versatile molecular scaffold for investigating the fundamental principles of mesomorphism.[3] Among this class, the N-(4-alkoxybenzylidene)-4-alkylanilines (often abbreviated as nO.m, where 'n' denotes the number of carbons in the alkoxy chain and 'm' the number in the alkyl chain) are particularly noteworthy. This homologous series is celebrated for its rich liquid crystalline polymorphism, exhibiting a wide array of nematic and smectic phases that can be systematically tuned by modifying the terminal flexible chains.[4][5]

This guide offers a comprehensive exploration of the alkoxybenzylidene alkylaniline series. We will dissect their molecular architecture, detail their synthesis and characterization, and elucidate the critical structure-property relationships that govern their phase behavior. This document is intended for researchers and scientists engaged in materials science and drug development, providing both foundational knowledge and field-proven experimental insights.

Part 1: Molecular Architecture and Synthesis

The quintessential structure of an alkoxybenzylidene alkylaniline is calamitic, or rod-like, a necessary feature for forming anisotropic liquid crystal phases.[6] This structure can be deconstructed into three key components:

-

A Rigid Core: Comprising two phenyl rings linked by the azomethine group. This core provides the structural rigidity and π-π stacking interactions essential for maintaining long-range orientational order.

-

The Azomethine Bridge (-CH=N-): This linking group, while maintaining overall molecular linearity, introduces a "stepped" core structure. It plays a crucial role in the thermal stability and the specific types of mesophases formed.[2][3]

-

Two Flexible Terminal Chains: An alkoxy chain (-OCnH2n+1) on the benzylidene ring and an alkyl chain (-CmH2m+1) on the aniline ring. The length and parity (odd vs. even number of carbons) of these chains are the primary determinants of the transition temperatures and the specific sequence of liquid crystal phases observed.[4]

Synthetic Pathway: The Condensation Reaction

The synthesis of alkoxybenzylidene alkylanilines is a classic example of a Schiff base condensation reaction. It is valued for its simplicity and high yields. The general procedure involves the reaction of a p-alkoxybenzaldehyde with a p-alkylaniline, typically refluxed in an absolute ethanol solvent with a catalytic amount of acetic acid.[7]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Properties of p-Butoxybenzylidene p-butylaniline (BBBA)

Abstract

This technical guide provides a comprehensive overview of p-Butoxybenzylidene p-butylaniline (BBBA), a significant member of the Schiff base class of liquid crystals. While its close analog, MBBA, has been extensively studied, BBBA presents its own unique and valuable physicochemical properties. This document will delve into the molecular architecture of BBBA, outlining a robust synthesis protocol and detailing its known mesophasic behaviors. Furthermore, a standardized workflow for the characterization of such liquid crystalline materials is presented, offering researchers and drug development professionals a thorough understanding of this compound's nature and potential applications.

Introduction to Schiff Base Liquid Crystals: The nO.m Family

Schiff bases, characterized by their azomethine (-CH=N-) linkage, are a cornerstone in the field of liquid crystal research. Their synthesis is typically straightforward, and their molecular structure is highly amenable to modification, allowing for the fine-tuning of mesomorphic properties. The family of N-(p-alkoxybenzylidene)-p-alkylanilines, often abbreviated as nO.m, represents a widely studied class of Schiff base liquid crystals. In this nomenclature, 'n' denotes the number of carbon atoms in the alkoxy chain attached to the benzylidene ring, and 'm' represents the number of carbon atoms in the alkyl chain on the aniline ring. p-Butoxybenzylidene p-butylaniline (BBBA) is designated as 4O.4 in this system. The length of these terminal flexible chains plays a crucial role in determining the types of liquid crystal phases (mesophases) exhibited and the transition temperatures between them.

The rigid central core of the nO.m molecules, consisting of the two aromatic rings and the Schiff base linkage, provides the necessary structural anisotropy for the formation of liquid crystalline phases. The terminal chains contribute to the overall molecular shape and influence the intermolecular interactions, which govern the specific type of mesophase (e.g., nematic, smectic) that is formed.

Molecular Structure of p-Butoxybenzylidene p-butylaniline (BBBA)

The molecular structure of BBBA is fundamental to its liquid crystalline properties. Its key features include a rigid core and two flexible terminal chains.

-

Rigid Core: This central part of the molecule is composed of two para-substituted benzene rings linked by an imine or azomethine group (-CH=N-). This linkage, while providing rigidity, also introduces a non-linear "stepped" character to the core, which influences the packing of the molecules in the liquid crystalline state.[1]

-

Flexible Terminal Chains:

-

An n-butoxy group (-O-C4H9) is attached to one of the phenyl rings. The ether linkage provides a permanent dipole moment.

-

An n-butyl group (-C4H9) is attached to the other phenyl ring.

-

These flexible chains contribute to the overall molecular aspect ratio and influence the melting point and the stability of the mesophases.

-

The chemical identity of BBBA is confirmed by the following identifiers:

-

Chemical Formula: C₂₁H₂₇NO[2]

-

Molecular Weight: 309.4452 g/mol [2]

-

CAS Registry Number: 29743-09-7[2]

The structural arrangement of these components gives rise to the anisotropic molecular shape necessary for the formation of liquid crystal phases.

Caption: Molecular structure of p-Butoxybenzylidene p-butylaniline (BBBA).

Synthesis of p-Butoxybenzylidene p-butylaniline (BBBA)

The synthesis of BBBA follows a classic Schiff base condensation reaction. This involves the reaction of an aldehyde with a primary amine to form an imine. For BBBA, the precursors are p-butoxybenzaldehyde and p-butylaniline. The general methodology is highly efficient and can be performed in a standard laboratory setting. A similar procedure is used for the synthesis of the related N-(4-Methoxybenzylidene)-4-butylaniline (MBBA).[3]

Causality Behind Experimental Choices

-

Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and the intermediate hemiaminal, while often allowing for the crystallization of the final imine product upon cooling.

-

Catalyst: While the reaction can proceed without a catalyst, a small amount of a weak acid, such as acetic acid, can be used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration of the hemiaminal intermediate to form the stable imine product.

-

Purification: Recrystallization is a crucial step to remove any unreacted starting materials and by-products, ensuring the high purity of the liquid crystal, which is essential for its well-defined phase transitions.

Step-by-Step Experimental Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of p-butoxybenzaldehyde in absolute ethanol.

-

Addition of Amine: To the stirred solution, add one molar equivalent of p-butylaniline. A slight warming of the mixture may be observed.

-

Catalysis (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize. Further cooling in an ice bath can enhance the yield of the precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to achieve high purity (>98%).

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Physicochemical and Liquid Crystalline Properties

BBBA is a thermotropic liquid crystal, meaning its mesophases are observed as a function of temperature. It exhibits a rich polymorphism, including nematic and smectic phases.

Phase Transitions

The sequence of phase transitions on heating is typically from a crystalline solid to one or more smectic phases, then to a nematic phase, and finally to an isotropic liquid. Studies have confirmed that BBBA exhibits smectic B, smectic A, and nematic phases.[4] A study on BBBA doped with multiwalled carbon nanotubes reported a nematic phase at approximately 340 K (67°C).[5] Furthermore, dielectric studies have reported a new transition within the nematic phase of BBBA.[4]

For comparison, the well-characterized analogue N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) transitions from a crystalline solid to a nematic phase at approximately 21°C (294 K) and from the nematic phase to an isotropic liquid at around 44°C (317 K).[6]

Table 1: Known Mesophases of BBBA

| Phase | Abbreviation |

| Nematic | N |

| Smectic A | SmA |

| Smectic B | SmB |

| Isotropic Liquid | I |

Note: Specific transition temperatures for pure BBBA are not consistently reported in the literature and can be sensitive to purity.

Dielectric Properties

The dielectric properties of liquid crystals are crucial for their application in display technologies. The dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. The sign and magnitude of Δε determine how the liquid crystal will align in an electric field. Studies on the dielectric constant of BBBA have been conducted to understand its molecular alignment in electric and magnetic fields.[4] A related compound, N-4-n-butoxybenzylidene-4'-methylaniline, has been shown to have a positive dielectric anisotropy.[7][8]

Experimental Characterization Workflow

The characterization of a liquid crystalline material like BBBA is a multi-step process involving several analytical techniques to confirm its structure and elucidate its thermal and physical properties.

Caption: Standard experimental workflow for the characterization of BBBA.

Step-by-Step Methodologies

-

Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The integration of proton signals confirms the relative number of protons in different environments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances for BBBA would include C=N stretching of the imine, C-O stretching of the ether, and C-H stretching of the aromatic and aliphatic groups. The NIST Chemistry WebBook indicates the availability of an IR spectrum for BBBA.[2]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The NIST Chemistry WebBook also indicates the availability of a mass spectrum for BBBA.[2]

-

-

Property Analysis:

-

Differential Scanning Calorimetry (DSC): DSC is the primary technique for determining the phase transition temperatures and the associated enthalpy changes (ΔH).[5] The sample is subjected to a controlled temperature program (heating and cooling cycles), and the heat flow to or from the sample is measured. Phase transitions appear as peaks or changes in the baseline of the DSC thermogram.

-

Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases.[5] Each mesophase has a characteristic optical texture when viewed between crossed polarizers. For example, the nematic phase typically exhibits a Schlieren or threaded texture.

-

X-Ray Diffraction (XRD): XRD provides information about the molecular arrangement in the different phases. In the smectic phases, for instance, XRD can be used to determine the layer spacing.

-

Potential Applications

Schiff base liquid crystals like BBBA are of interest for a variety of applications, primarily in the field of electro-optics. Their ability to have their molecular orientation manipulated by external electric or magnetic fields makes them suitable for use in:

-

Liquid Crystal Displays (LCDs): As components of liquid crystal mixtures to achieve specific operating temperatures, viscosities, and electro-optical switching characteristics.

-

Optical Switching Devices: Where the refractive index of the material can be rapidly changed by an electric field.

-

Anisotropic Solvents: In spectroscopy and chemical reactions, where the ordered liquid crystal environment can be used to orient solute molecules.

Conclusion

p-Butoxybenzylidene p-butylaniline (BBBA) is a valuable liquid crystalline compound whose properties are a direct consequence of its well-defined molecular structure. The interplay between its rigid core and flexible terminal chains gives rise to a rich mesomorphism that is of significant scientific and technological interest. While further detailed characterization of its physical properties is warranted, the established protocols for synthesis and analysis provide a clear pathway for its further investigation and potential integration into advanced materials and devices. The comparative study with its analogue, MBBA, provides a useful framework for understanding the structure-property relationships within the broader nO.m family of liquid crystals.

References

- Smolecule. (n.d.). Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6.

-

PubChem. (n.d.). (p-Methoxybenzylidene)-p-butylaniline | C18H21NO | CID 33363. Retrieved from [Link]

- Syrbu, A. V., et al. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Fine Chemical Technologies, 16(2), 116-126.

-

Taylor & Francis Online. (n.d.). Molecular alignment studies in the nematic phase of N-(p-n-butoxybenzylidene) p-n-butylaniline. Retrieved from [Link]

-

ResearchGate. (2023). The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA).... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Dielectric studies in N- (p-n-butoxybenzylidene) p-n-butylaniline. Retrieved from [Link]

-

MDPI. (n.d.). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Retrieved from [Link]

-

ResearchGate. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Retrieved from [Link]

-

NIST. (n.d.). p-Butoxybenzylidene p-butylaniline. Retrieved from [Link]

- Smolecule. (n.d.). Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6.

-

ResearchGate. (2012). (PDF) Phase transitions in smectogenic liquid crystal 4-butoxybenzylidene-4'-butylaniline (BBBA) doped by multiwalled carbon nanotubes. Retrieved from [Link]

-

Taylor & Francis. (n.d.). MBBA – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2017). 2. An overview of liquid crystals based on Schiff base compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

-

MDPI. (2020). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Retrieved from [Link]

-

NIST. (n.d.). N-(2-Hydroxy-4-methoxybenzylidene)-p-butylaniline. Retrieved from [Link]

-

Sci-Hub. (n.d.). Electronic Spectra of N-(P-Methoxybenzylidene)-P-N-Butylaniline (MBBA). Retrieved from [Link]

-

ResearchGate. (n.d.). DSC characteristics of BBA and BPA. Retrieved from [Link]

-

The Schreiber Group. (2020). Unification of lower and upper critical solution temperature phase behavior of globular protein solutions in the presence of mul. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions. (n.d.). Dielectric relaxation, dipole-moment components and order parameters in nematic mixtures of p-methoxybenzylidene-p-n-butyl- aniline and 4-n-heptyl-4′-cyanobiphenyl. Retrieved from [Link]

Sources

- 1. Dielectric relaxation, dipole-moment components and order parameters in nematic mixtures of p-methoxybenzylidene-p-n-butyl- aniline and 4-n-heptyl-4′-cyanobiphenyl - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. p-Butoxybenzylidene p-butylaniline [webbook.nist.gov]

- 3. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline | Syrbu | Fine Chemical Technologies [finechem-mirea.ru]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of p-Butoxybenzylidene p-butylaniline (BBBA)

Prepared by: Senior Application Scientist

Foreword: Unveiling the Molecular Architecture of a Liquid Crystal

p-Butoxybenzylidene p-butylaniline, commonly abbreviated as BBBA, belongs to the Schiff base (or imine) class of organic compounds. Its molecular structure, characterized by two para-substituted benzene rings linked by an azomethine (-CH=N-) group and flanked by flexible butyl and butoxy chains, imparts significant anisotropic properties. This molecular geometry is the cornerstone of its ability to form liquid crystalline phases—states of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal.[1] The analysis of such materials is paramount in fields ranging from materials science for display technologies to drug development, where molecular conformation and purity are critical.

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of BBBA. We will move beyond rote procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical workflow. The techniques detailed herein—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, complemented by Mass Spectrometry and Thermal Analysis—together form a powerful toolkit for elucidating the structural integrity, purity, and phase behavior of BBBA.

Chemical Profile: p-Butoxybenzylidene p-butylaniline (BBBA)

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₇NO | [2] |

| Molecular Weight | 309.45 g/mol | [2] |

| CAS Number | 29743-09-7 | [2] |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | N/A |

| InChI Key | OAGDRAPRLSSSQT-UHFFFAOYSA-N | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like BBBA, NMR confirms the presence and connectivity of the aromatic rings, the imine linker, and the aliphatic chains.

Theoretical Principles

The core principle of NMR lies in the phenomenon of nuclear spin. Nuclei with an odd number of protons or neutrons possess a magnetic moment. When placed in an external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from a lower to a higher energy state. The frequency required for this transition (the resonance frequency) is exquisitely sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, known as the chemical shift (δ), allows us to differentiate between chemically non-equivalent nuclei within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the synthesized BBBA sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Causality: CDCl₃ is an excellent solvent for many organic compounds and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability. Its residual proton signal appears as a small singlet at δ 7.26 ppm, which rarely interferes with analyte signals.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Modern spectrometers can often reference the residual solvent peak, making TMS addition optional.

-

-

Instrumental Parameters (Example: 400 MHz Spectrometer) :

-

¹H NMR :

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds. Causality: This delay allows the excited nuclei to return to their ground state before the next pulse, ensuring quantitative accuracy if needed.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR :

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans. Causality: The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a significantly larger number of scans to achieve an adequate signal-to-noise ratio.

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum by collapsing carbon-proton couplings into single lines.

-

-

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of BBBA.

Data Interpretation: Expected Spectra for BBBA

¹H NMR Spectrum (Expected Chemical Shifts)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~8.3-8.5 | Singlet (s) | 1H | Imine Proton (-CH=N-)[3] |

| H-b, H-c | ~7.8-7.9, ~6.9-7.0 | Doublet (d) | 2H each | Protons on butoxy-substituted ring |

| H-d, H-e | ~7.1-7.3 | Doublet (d) | 2H each | Protons on butyl-substituted ring[4] |

| H-f | ~4.0 | Triplet (t) | 2H | -O-CH₂- |

| H-g | ~2.6 | Triplet (t) | 2H | Ar-CH₂- |

| H-h, H-i, H-j | ~1.3-1.8 | Multiplets (m) | 6H | Butyl/Butoxy -CH₂- groups |

| H-k, H-l | ~0.9 | Triplets (t) | 6H | Terminal -CH₃ groups |

¹³C NMR Spectrum (Expected Chemical Shifts)

| Carbons | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~160 | Imine Carbon (-C=N-)[3] |

| C-2, C-3, C-4, C-5 | ~115-162 | Aromatic Carbons |

| C-6 | ~68 | -O-CH₂- Carbon |

| C-7 | ~35 | Ar-CH₂- Carbon |

| C-8, C-9, C-10 | ~19-33 | Butyl/Butoxy -CH₂- Carbons |

| C-11, C-12 | ~14 | Terminal -CH₃ Carbons |

Note: Specific chemical shifts are estimations based on analogous structures like MBBA and general principles.[5][6] Actual values may vary slightly.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending).

Theoretical Principles

The absorption of IR radiation causes a transition between vibrational energy levels. The frequency of the absorbed radiation is characteristic of the specific bond and the type of vibration. For example, a C=O double bond will absorb at a different frequency than a C-H single bond. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where the positions of the absorption bands reveal the functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation :

-

Place a small amount (a few milligrams) of the liquid or solid BBBA sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Causality: ATR is a modern technique that requires minimal to no sample preparation, making it fast and efficient. It is suitable for both liquids and solids.

-

-

Data Acquisition :

-

Obtain a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance from ambient CO₂ and water vapor.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

-

Data Processing :

-

The resulting spectrum is typically baseline-corrected and the peaks are labeled with their corresponding wavenumbers.

-

Workflow for IR Analysis

Caption: Workflow for FT-IR spectroscopic analysis of BBBA.

Data Interpretation: Key Vibrational Frequencies for BBBA

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Source |

| ~3050-3020 | C-H Stretch | Aromatic C-H | [7] |

| ~2950-2850 | C-H Stretch | Aliphatic (Butyl/Butoxy) C-H | [7] |

| ~1625-1600 | C=N Stretch | Imine (Azomethine) Group | [3][8] |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring Skeletal Vibrations | [7] |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether | N/A |

| ~1170 | C-N Stretch | Aryl-Imine C-N | N/A |

The most diagnostic peak in the IR spectrum of BBBA is the C=N stretching vibration, which confirms the formation of the Schiff base linkage.[8] The presence of both aromatic and strong aliphatic C-H stretches further corroborates the overall structure.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for conjugated systems, such as the aromatic rings and imine bond in BBBA.

Theoretical Principles

When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital (typically a bonding or non-bonding orbital) to a higher-energy anti-bonding orbital. The wavelengths of light absorbed correspond to the energy differences between these orbitals. For BBBA, the key electronic transitions are π → π* (from the conjugated π-system) and n → π* (from the non-bonding lone pair electrons on the nitrogen atom).[9][10]

Experimental Protocol

-

Sample Preparation :

-

Prepare a stock solution of BBBA in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (e.g., 1x10⁻³ M).

-

Perform a serial dilution to obtain a dilute solution (e.g., 1x10⁻⁵ M). Causality: The concentration must be low enough to ensure the absorbance falls within the linear range of the Beer-Lambert Law (typically A < 1.5) to avoid detector saturation.

-

-

Data Acquisition :

-

Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the BBBA solution.

-

Scan a wavelength range from approximately 200 nm to 500 nm. The instrument records the absorbance (A) at each wavelength.

-

Data Interpretation: Expected Absorption Maxima (λ_max)

| λ_max (nm) | Electronic Transition | Associated Chromophore | Source |

| ~280-300 | π → π | Benzene Rings | [11] |

| ~320-360 | π → π | Conjugated Imine System (Ar-CH=N-Ar) | [9] |

| ~360-400 (often a shoulder) | n → π* | Imine Nitrogen Lone Pair | [10][11] |

The UV-Vis spectrum confirms the extended conjugation present in the BBBA molecule.[12] The position and intensity of these bands can be sensitive to the solvent polarity and the molecular conformation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles

In the mass spectrometer, molecules are first vaporized and then ionized, typically by electron impact (EI) or a softer method like electrospray ionization (ESI). The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, producing a mass spectrum. The peak with the highest m/z value usually corresponds to the intact molecular ion (M⁺•), confirming the molecular weight.

Experimental Protocol (Electron Ionization - GC-MS)

-

Sample Preparation : Prepare a dilute solution of BBBA in a volatile solvent like dichloromethane or hexane.

-

Data Acquisition :

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the sample from any impurities.

-

As BBBA elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation.

-

The mass analyzer scans a range of m/z values (e.g., 50-500 amu).

-

Data Interpretation: Expected Molecular Ion and Fragments

-

Molecular Ion (M⁺•) : A strong peak is expected at m/z = 309 , corresponding to the molecular weight of C₂₁H₂₇NO.[2]

-

Key Fragmentation Patterns : The high-energy EI process will cause the molecular ion to break apart in predictable ways. Common fragmentation pathways for Schiff bases include cleavage at the C-N and C=N bonds, as well as fragmentations of the alkyl chains. Analyzing these fragment ions can help confirm the structure of the different parts of the molecule.

Thermal Analysis: Characterizing Liquid Crystalline Phases